molecular formula C19H22N2O5S B2439872 methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034249-24-4

methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2439872
CAS No.: 2034249-24-4
M. Wt: 390.45
InChI Key: KYXDCIHBRUPNOV-UHFFFAOYSA-N
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Description

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a pyridine ring, and a tetrahydropyran moiety

Properties

IUPAC Name

methyl 4-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-19(22)15-4-6-17(7-5-15)27(23,24)21-18(14-8-11-26-12-9-14)16-3-2-10-20-13-16/h2-7,10,13-14,18,21H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDCIHBRUPNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as pyridin-3-ylmethylamine and tetrahydro-2H-pyran-4-ylamine. These intermediates are then reacted with benzoic acid derivatives under specific conditions to form the final product.

For example, a palladium-catalyzed reaction can be employed to couple 2-bromo-4-methylpyridine with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of t-BuONa, Pd2(dba)3, and BINAP in dry toluene under an argon atmosphere . The reaction mixture is stirred at elevated temperatures, followed by purification steps such as flash chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.35 g/mol
  • CAS Number : Not specified in the available data but can be derived from the structure.

The biological activity of this compound is primarily attributed to its functional groups:

  • Sulfamoyl Group : This moiety is known for its antibacterial and enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Pyridine Ring : The presence of the pyridine structure allows for π-π stacking interactions with biological macromolecules, enhancing binding affinities and modulating enzymatic activities.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit moderate to strong antibacterial effects against various strains. For example, studies have shown that similar compounds demonstrate significant activity against Salmonella typhi and Bacillus subtilis . The specific antibacterial activity of this compound has yet to be directly reported but can be inferred from related compounds.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Sulfamoyl derivatives have been documented to inhibit AChE effectively, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate interaction.

Case Studies and Research Findings

  • Anticancer Properties : A study on similar sulfamoyl compounds revealed their potential in anticancer therapy by inhibiting tumor growth through apoptosis induction in cancer cell lines . The incorporation of the pyridine moiety may enhance this effect by facilitating better cellular uptake.
  • Pharmacological Studies : In vitro studies have demonstrated that derivatives with similar structures exhibit significant pharmacological activities, including anti-inflammatory and antidiabetic effects . These findings suggest that this compound may also possess similar therapeutic potentials.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Functional Groups
Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoateAntimicrobial, anticancerMethoxy, sulfamoyl
3-nitro-4-(oxan-4-ylmethyl)benzenesulfonamideAntibacterialNitro, sulfonamide
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamideAnticancerThiophene, pyridine

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate?

Synthesis requires precise control of parameters to optimize yield and purity:

  • Temperature : Ranges from room temperature to reflux (25°C–120°C) to balance reaction kinetics and minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution and stabilize intermediates .
  • Reaction Time : 6–72 hours, monitored via TLC or HPLC to confirm completion .
  • Catalysts : Acidic or basic conditions may be employed depending on the step (e.g., sulfonylation or esterification) .

Table 1: Synthesis Parameters

ParameterConditionsReference
Temperature25°C (ambient) – 120°C (reflux)
SolventDMF, acetonitrile
Reaction Time6–72 hours

Q. Which analytical techniques are essential for characterizing this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the pyridine and tetrahydro-2H-pyran rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • HPLC/UPLC : Assesses purity (>95%) and monitors reaction progress .

Q. What safety protocols should be followed during experimental handling?

  • Engineering Controls : Use fume hoods to manage volatile solvents and intermediates .
  • Personal Protective Equipment (PPE) : Safety glasses, nitrile gloves, and lab coats are mandatory. For powder handling, NIOSH-approved respirators are recommended .
  • First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Functional Group Modifications : Substitute the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Ring System Variations : Replace tetrahydro-2H-pyran with morpholine or piperidine to alter lipophilicity and bioavailability .
  • Bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays to quantify binding affinity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, and co-solvents) to minimize variability .
  • Orthogonal Validation : Use complementary techniques (e.g., cellular assays vs. enzymatic assays) to confirm activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Process Optimization : Transition from batch to continuous flow reactors improves reproducibility and reduces reaction times .
  • Purification : Scale-up of column chromatography requires gradient optimization or switch to recrystallization for cost efficiency .
  • Intermediate Stability : Monitor degradation of sulfonamide intermediates under prolonged storage .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases) .
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : Convert the benzoate ester to a sodium salt to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for controlled release .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve pharmacokinetics .

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